![molecular formula C21H21NO2S B15169497 Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)- CAS No. 885375-67-7](/img/structure/B15169497.png)
Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an alkyl halide reacts with the biphenyl compound in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the biphenyl-isopropyl compound with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections.
Cancer Research: It has been investigated for its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, making it a potential anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to a disruption of cellular homeostasis, particularly in cancer cells that rely on anaerobic glycolysis . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts, which can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide without the biphenyl and isopropyl groups.
N-(1,1-dimethylethyl)-2,4,6-tris(1-methylethyl)benzenesulfonamide: A compound with multiple isopropyl groups but lacking the biphenyl structure.
4-bromo-N-[2-(dimethylamino)-1-methylethyl]benzenesulfonamide: A brominated derivative with a dimethylamino group.
Uniqueness
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- is unique due to its specific combination of a biphenyl group and an isopropyl substituent. This structure imparts distinct chemical properties, such as enhanced lipophilicity and potential for selective enzyme inhibition, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
Número CAS |
885375-67-7 |
|---|---|
Fórmula molecular |
C21H21NO2S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-(2-phenylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S/c1-16(2)17-12-14-19(15-13-17)25(23,24)22-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-16,22H,1-2H3 |
Clave InChI |
VGPIYBZBKJDLOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


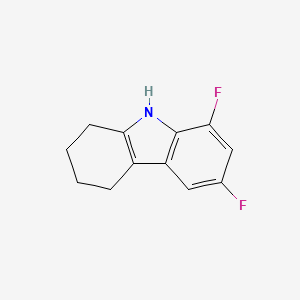
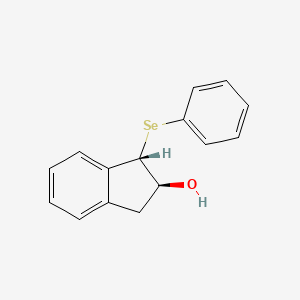
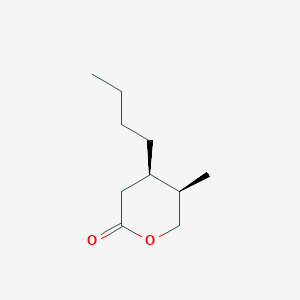
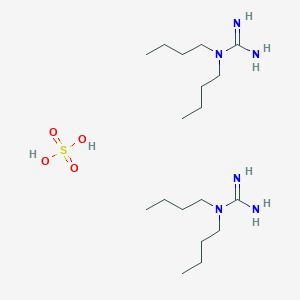
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
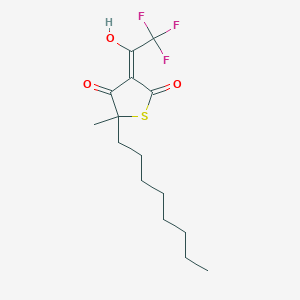

![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)

![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
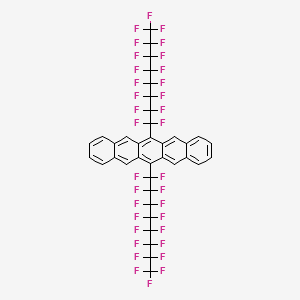
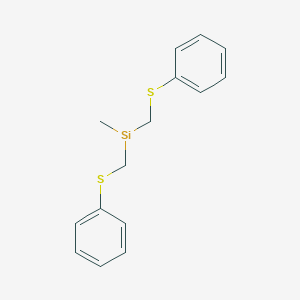
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
